molecular formula C15H11N3O3 B7729619 3-hydroxy-N'-(2-oxoindol-3-yl)benzohydrazide

3-hydroxy-N'-(2-oxoindol-3-yl)benzohydrazide

Cat. No.: B7729619
M. Wt: 281.27 g/mol
InChI Key: XCEDWEWFIKQYGQ-UHFFFAOYSA-N
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Description

3-hydroxy-N’-(2-oxoindol-3-yl)benzohydrazide is a compound that belongs to the class of hydrazides, which are derivatives of hydrazine. This compound is characterized by the presence of a benzohydrazide moiety linked to an oxoindole structure. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N’-(2-oxoindol-3-yl)benzohydrazide typically involves the reaction of 3-hydroxybenzoic hydrazide with isatin under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-N’-(2-oxoindol-3-yl)benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxoindole moiety to its corresponding hydroxyindole form.

    Substitution: The hydrazide group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.

Mechanism of Action

The mechanism of action of 3-hydroxy-N’-(2-oxoindol-3-yl)benzohydrazide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-N’-(2-oxoindolin-3-ylidene)benzohydrazide
  • 3-substituted-3-hydroxy-2-oxindoles
  • N’-(2-oxoindolin-3-ylidene)-3-phenylpropanehydrazide

Uniqueness

3-hydroxy-N’-(2-oxoindol-3-yl)benzohydrazide is unique due to its specific structure, which combines a benzohydrazide moiety with an oxoindole.

Properties

IUPAC Name

3-hydroxy-N'-(2-oxoindol-3-yl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c19-10-5-3-4-9(8-10)14(20)18-17-13-11-6-1-2-7-12(11)16-15(13)21/h1-8,19H,(H,18,20)(H,16,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEDWEWFIKQYGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)N=C2C=C1)NNC(=O)C3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=O)N=C2C=C1)NNC(=O)C3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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